![molecular formula C11H15BrN2O2S B1302809 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine CAS No. 849035-69-4](/img/structure/B1302809.png)
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine
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Overview
Description
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C11H15BrN2O2S . It has a molecular weight of 319.22 .
Molecular Structure Analysis
The molecular structure of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine consists of a piperazine ring attached to a phenyl ring via a carbon atom . The phenyl ring carries a bromine atom and a methylsulfonyl group .Physical And Chemical Properties Analysis
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine has a melting point of 139-140°C . Its molecular formula is C11H15BrN2O2S and it has a molecular weight of 319.22 .Scientific Research Applications
Design and Synthesis of Selective COX-2 Inhibitors
The compound has been used in the design and synthesis of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .
Biological Evaluation
The biological evaluation of the synthesized compounds was performed by enzyme inhibition assay and formalin test . Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 0.07 μM) and selectivity (selectivity index 508.6) against COX-2 enzyme .
Antibacterial Activity
The compound has been used in the synthesis of N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds. Research on the synthesis of heterocyclic compounds explores the reactivity of specific scaffolds for generating diverse heterocycles.
Safety and Hazards
properties
IUPAC Name |
1-(2-bromo-4-methylsulfonylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVVWFZPPZXANM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375517 |
Source
|
Record name | 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine | |
CAS RN |
849035-69-4 |
Source
|
Record name | 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849035-69-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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